Cellobionic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-ZNLUKOTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201562 | |

| Record name | Cellobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-41-8 | |

| Record name | Cellobionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cellobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of cellobionic acid

An In-depth Technical Guide to Cellobionic Acid

Introduction

This compound (CBA), a disaccharide acid, is emerging as a compound of significant interest in the pharmaceutical, cosmetic, food, and chemical industries.[1][2] Structurally, it is composed of a glucose unit linked to a gluconic acid unit via a β-1,4-glycosidic bond.[3][4][5] This aldobionic acid is derived from the oxidation of cellobiose, the repeating structural unit of cellulose.[2][6] As a plant-based alternative to its stereoisomer, lactobionic acid, this compound offers similar beneficial properties such as being biodegradable, non-toxic, and having antioxidant capabilities.[2] Its applications are being explored in anti-aging cosmetic formulations, moisturizers, and treatments for hyperpigmentation and acne, where it provides the benefits of α-hydroxy acids without causing irritation.[7]

Chemical Structure and Properties

This compound is chemically known as 4-O-β-D-glucopyranosyl-D-gluconic acid.[3][4] It is a white, crystalline solid that is soluble in water.[3]

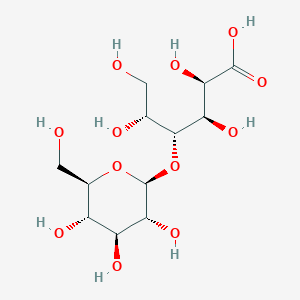

Below is a diagram representing the chemical structure of this compound.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₂ | [3][4] |

| Molecular Weight | 358.30 g/mol | [4] |

| CAS Number | 534-41-8 | [3][4] |

| Appearance | White crystalline solid or colorless syrup | [3][8] |

| Solubility | Water, DMSO | [3][8] |

| pKa | 3.28 ± 0.35 | [2] |

Metabolic Pathway and Synthesis

Cellular Utilization Pathway in Neurospora crassa

The fungus Neurospora crassa possesses a specific metabolic pathway for the utilization of this compound. Extracellular this compound can be directly imported into the cell by a this compound transporter (CBT-1).[9] Alternatively, it can be cleaved into gluconic acid and glucose by an extracellular β-glucosidase.[9] Once inside the cell, this compound is phosphorylated by this compound phosphorylase (CAP) to yield glucose 1-phosphate and gluconic acid.[9] Glucose 1-phosphate then enters glycolysis, while gluconic acid is converted to 6-phosphogluconate by gluconokinase (GnK) to be utilized in the pentose phosphate pathway.[9]

Caption: Metabolic pathway of this compound in N. crassa.

Experimental Protocols

Synthesis of this compound

A modified Frush and Isbell procedure can be used for the chemical synthesis of this compound.[9]

Materials:

-

Cellobiose

-

Calcium Carbonate (CaCO₃)

-

Bromine (Br₂)

-

Deionized water

-

Nitrogen gas

-

Rotary evaporator

-

Supelclean™ ENVI-Carb™ SPE column

Procedure:

-

In 500 mL of ice-cold water, dissolve 0.075 mol of cellobiose.

-

Add 0.15 mol of CaCO₃ and 0.090 mol of bromine to the solution.

-

Stir the reaction mixture at room temperature in the dark for 4 hours.

-

Remove residual bromine by purging the solution with nitrogen gas for 1 hour.

-

Concentrate the product on a rotary evaporator at 50°C to approximately 50% wt/vol.

-

Purify the concentrated product using a Supelclean™ ENVI-Carb™ SPE column with an elution gradient from water to 50% acetonitrile.[9]

Yeast Cell-Based Uptake Assay

This protocol details a method for assessing the uptake of this compound in Saccharomyces cerevisiae.[9]

Materials:

-

Saccharomyces cerevisiae strain

-

Optimized minimum medium (oMM)

-

Assay buffer (5 mM MES, 100 mM NaCl, pH 6.0)

-

This compound stock solution (200 μM in assay buffer)

-

Incubator shaker

Procedure:

-

Grow S. cerevisiae in oMM lacking uracil to the late logarithmic phase.

-

Harvest the cells and wash them three times with the assay buffer.

-

Resuspend the cells to a final optical density (OD) of 40 in the assay buffer.

-

Prepare a 200 μM stock solution of this compound in the assay buffer.

-

Initiate the transport assay by mixing equal volumes of the cell suspension and the substrate stock solution.

-

Incubate the reaction mixture at 30°C with continuous shaking for 30 minutes.[9]

-

Subsequent analysis of substrate depletion from the supernatant can be performed using techniques like HPLC.

Whole-Cell Biotransformation for this compound Production

This protocol describes the production of this compound using engineered Gluconobacter oxydans.[2]

Pre-culture Preparation:

-

Prepare a modified complex medium containing 5 g/L yeast extract, 3 g/L peptone from casein, and 10 g/L fructose (FYP-medium).

-

Adjust the pH to 6.0 using 3 M HCl.

-

Autoclave the medium at 121°C for 20 minutes.

-

Add kanamycin and cefoxitin to a final concentration of 50 mg/L each.

-

Inoculate the medium with the engineered G. oxydans strain and incubate.

Biotransformation:

-

Set up a bioreactor with the appropriate medium. Initially, set the pH to 6.0 with 12.5% (v/v) H₃PO₄.

-

Control the temperature at 30°C.

-

Maintain the pH at 6.0 by the automated addition of 25% (v/v) NH₄OH.

-

Ensure the dissolved oxygen (DO) concentration is kept above 30% air saturation by adjusting the stirrer speed (500-1200 rpm) and gassing rate (2.0-2.8 vvm air).

-

Introduce the resting cells of G. oxydans and the cellobiose substrate.

-

Monitor the reaction progress by taking samples periodically.

Analytical Method (HPLC):

-

Use an anion-exchange column (e.g., Aminex HPX-87H).

-

The mobile phase is 5 mM H₂SO₄.

-

Maintain an isocratic flow rate of 0.6 mL/min.

-

Keep the column temperature at 60°C.

-

Inject a 10 µL sample volume.

-

Quantify cellobiose and this compound concentrations against standard curves.[2]

Quantitative Data on Production

Several studies have reported on the production yields of this compound using different biocatalytic approaches.

| Substrate | Biocatalyst | Product Concentration | Molar Conversion/Yield | Reference |

| 10 g/L Maltodextrin | In vitro synthetic enzymatic biosystem | 6.2 g/L | 60% (starch-to-CBA) | [1] |

| 50 g/L Maltodextrin | In vitro synthetic enzymatic biosystem | 21.2 g/L | Not specified | [1] |

| 98 g/L Cellobiose | Engineered Gluconobacter oxydans BP9 | Not specified | >99% | [6] |

| Cellobiose | Engineered Gluconobacter oxydans | 502 g/L | >99% | [6] |

| 23 g/L Cellobiose (from waste paper) | Recombinant Pseudomonas taetrolens | 24.1 g/L | Not specified | [10] |

Conclusion

This compound represents a versatile and promising bio-based chemical with wide-ranging potential applications. Research into its synthesis, particularly through sustainable biocatalytic routes, is advancing rapidly. The detailed understanding of its chemical structure, properties, and metabolic pathways is crucial for harnessing its full potential in various industrial sectors. The experimental protocols provided herein offer a foundation for researchers and drug development professionals to further explore and optimize the production and application of this valuable compound.

References

- 1. Sustainable this compound biosynthesis from starch via artificial in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 534-41-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C12H22O12 | CID 6452827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 534-41-8 [smolecule.com]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. This compound ammonium salt | 534-41-8 (free base) | OC61665 [biosynth.com]

- 8. synthose.com [synthose.com]

- 9. This compound utilization: from Neurospora crassa to Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cellobionic Acid: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellobionic acid (CBA), an aldobionic acid derived from the oxidation of cellobiose, is an emerging molecule of interest with potential applications in the pharmaceutical, cosmetic, and food industries. Initially recognized as a product of chemical synthesis, its significance has grown with the discovery of its natural occurrence as a key intermediate in microbial cellulose degradation. This technical guide provides an in-depth overview of the discovery of this compound, its natural prevalence, and the metabolic pathways involved. It also details the experimental protocols for its synthesis, isolation, and characterization, and presents quantitative data from various studies.

Discovery of this compound

The history of this compound is rooted in both chemical synthesis and its later discovery as a natural product of microbial metabolism.

Chemical Synthesis

This compound was first synthesized chemically. A modified Frush and Isbell procedure is a cited method for its laboratory preparation.[1] This synthesis involves the oxidation of cellobiose, typically using bromine in the presence of a carbonate salt to neutralize the resulting acid.[1]

Discovery in Biological Systems

The discovery of this compound in nature is intrinsically linked to the study of cellulose degradation by microorganisms. It was identified as a primary product of the oxidative breakdown of cellulose by a variety of fungi and bacteria.[2][3] This process is particularly important in environments rich in decaying plant biomass, such as forests and soil.

Natural Occurrence of this compound

This compound is naturally present in environments where cellulolytic (cellulose-degrading) microorganisms thrive. These include:

-

Decaying Wood and Plant Biomass: Fungi, particularly white-rot and brown-rot fungi, and various bacteria secrete enzymes that break down cellulose, leading to the formation of this compound.

-

Soil and Compost: The soil microbiome contains a diverse population of cellulolytic organisms that contribute to the carbon cycle by decomposing plant matter, a process in which this compound is an intermediate. While the presence of low-molecular-weight organic acids in forest soils is well-documented, specific concentration data for this compound in these environments is limited.[4]

The production of this compound in these ecosystems is a key step in the conversion of insoluble cellulose into metabolizable sugars for the microorganisms.

Metabolic Pathways

This compound is involved in specific metabolic pathways for both its formation from cellulose and its subsequent utilization by microorganisms.

Production of this compound from Cellulose

The enzymatic conversion of cellulose to this compound is a multi-step process initiated by the synergistic action of different enzymes:

-

Lytic Polysaccharide Monooxygenases (LPMOs): These copper-dependent enzymes oxidatively cleave the glycosidic bonds in cellulose, generating oxidized chain ends.

-

Cellobiohydrolases: These enzymes hydrolyze cellulose chains to release cellobiose.

-

Cellobiose Dehydrogenase (CDH): This enzyme oxidizes cellobiose at the C1 position of the reducing end glucose unit to cellobiono-1,5-lactone.

-

Spontaneous Hydrolysis: The cellobiono-1,5-lactone is unstable in aqueous environments and spontaneously hydrolyzes to form this compound.[2]

Microbial Utilization of this compound

Microorganisms that produce this compound have also evolved pathways to utilize it as a carbon source. The model fungus Neurospora crassa provides a well-studied example:

-

Extracellular Cleavage: A secreted β-glucosidase can cleave extracellular this compound into glucose and gluconic acid.[1]

-

Transport: Specific transporters, such as CBT-1 in N. crassa, import this compound directly into the cell.[1]

-

Intracellular Phosphorolysis: Once inside the cell, this compound is cleaved by This compound phosphorylase (CBAP) into glucose-1-phosphate and gluconic acid.[2]

-

Entry into Central Metabolism: Glucose-1-phosphate enters glycolysis, while gluconic acid is phosphorylated to enter the pentose phosphate pathway.[2]

Signaling Pathways

Currently, there is limited evidence to suggest that this compound plays a significant role as a signaling molecule in microbial communication or regulation of gene expression. Its primary known function is as a metabolic intermediate in cellulose catabolism. While various small molecules, including some organic acids, are involved in bacterial quorum sensing, this compound has not been identified as a key player in these signaling networks.[5]

Quantitative Data

The biotechnological production of this compound has been a focus of research, leading to the generation of quantitative data on yields and production rates.

| Microorganism/System | Substrate | Concentration of this compound Produced | Reference |

| Engineered Gluconobacter oxydans | Cellobiose | 502 g/L | [6] |

| Engineered Pseudomonas taetrolens | Cellobiose | 200 g/L | [6] |

| Engineered Neurospora crassa | Wheat Straw | 17 g/L | [6] |

| Gluconobacter frateurii NBRC3285 | Cellobiose | 0.86 g/L | [6] |

| Artificial in vitro enzymatic biosystem | Maltodextrin | 21.2 g/L | [7] |

Experimental Protocols

Chemical Synthesis of this compound (Modified Frush and Isbell Procedure)

This protocol is adapted from the procedure described in Li et al. (2015).[1]

-

Reaction Setup: In a 500 mL flask, dissolve 0.075 mol of cellobiose in ice-cold water.

-

Addition of Reagents: Add 0.15 mol of calcium carbonate (CaCO₃) followed by the slow addition of 0.090 mol of bromine.

-

Reaction: Stir the reaction mixture at room temperature in the dark for 4 hours.

-

Quenching: Remove residual bromine by purging the solution with nitrogen gas for 1 hour.

-

Concentration: Concentrate the product on a rotary evaporator at 50°C to approximately 50% (w/v).

-

Purification: Purify the concentrated product using a Supelclean™ ENVI-Carb™ Solid Phase Extraction (SPE) column with an elution gradient from water to 50% acetonitrile.

Extraction of Low-Molecular-Weight Organic Acids from Soil

This is a general protocol that can be adapted for the extraction of this compound from soil samples.[8][9][10]

-

Sample Preparation: Air-dry, grind, and sieve soil samples through a 2 mm mesh.

-

Extraction: Extract approximately 5.0 g of soil with 25 mL of a suitable extraction solvent (e.g., 0.1 mol/L phosphoric acid solution) using an ultrasonic bath for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm membrane filter prior to analysis.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of organic acids.

-

Column: A C18 reversed-phase column is commonly used for the separation of low-molecular-weight organic acids.[8] For sugars and sugar acids, ion-exchange columns like the Bio-Rad Aminex HPX-87H can also be employed.[11]

-

Mobile Phase: A typical mobile phase for organic acid analysis is a phosphate buffer at a low pH (e.g., 2.5) with a small percentage of an organic modifier like methanol.[8]

-

Detection: UV detection at 210 nm is suitable for many organic acids.[8] For sugar acids that lack a strong chromophore, a Refractive Index Detector (RID) can be used.[6][11] A combination of UV and RI detectors can be beneficial, as this compound can be detected by the UV detector while both cellobiose and this compound are detected by the RI detector.[6]

Visualizations

Caption: Production of this compound from cellulose.

Caption: Microbial utilization of this compound.

Caption: Workflow for soil organic acid analysis.

Conclusion

This compound, once primarily a laboratory chemical, is now understood to be a significant natural product in the microbial degradation of cellulose. Its discovery and the elucidation of its metabolic pathways have opened up new avenues for biotechnological production from renewable biomass. While its natural occurrence in environments like soil and decaying wood is established, further research is needed to quantify its concentrations and fully understand its ecological role. The experimental protocols for its synthesis, extraction, and analysis are well-defined, providing a solid foundation for future research and development. For drug development professionals, the potential of this compound as a bio-based platform chemical warrants further investigation into its properties and applications.

References

- 1. This compound utilization: from Neurospora crassa to Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure and Substrate Recognition of this compound Phosphorylase, Which Plays a Key Role in Oxidative Cellulose Degradation by Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure and Substrate Recognition of this compound Phosphorylase, Which Plays a Key Role in Oxidative Cellulose Degradation by Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Sustainable this compound biosynthesis from starch via artificial in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

physical and chemical properties of cellobionic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Cellobionic Acid

Introduction

This compound (CBA), a disaccharide acid with the CAS number 534-41-8, is an oxidized derivative of cellobiose.[1][2] It is composed of a glucose unit linked to a gluconic acid unit via a β-1,4-glycosidic bond.[1][3] As an intermediate in the enzymatic degradation of cellulose, this compound is of significant interest to researchers in biochemistry, materials science, and drug development.[1][3] Its potential applications span from biomass conversion into biofuels to its use in the food, cosmetic, and pharmaceutical industries as a plant-based alternative to lactobionic acid.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, complete with experimental methodologies and process visualizations.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, processing, and application in various scientific contexts. While some properties are well-documented, others are based on predictive models.

Table 1: Summary of Quantitative Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₂ | [1][2][3][5] |

| Molecular Weight | 358.30 g/mol | [2][3][5] |

| Appearance | White crystalline solid / Off-white powder | [1] |

| Boiling Point | 864.7 ± 65.0 °C (Predicted) | [5][6] |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [5][6] |

| Acidity (pKa) | 3.28 ± 0.35 (Predicted) | [4][7] |

| Solubility | Soluble in water; Slightly soluble in DMSO. | [1][5][6] |

Chemical Properties and Reactivity

This compound's chemical behavior is defined by its structure as a disaccharide carboxylic acid. It is functionally related to cellobiose and is the conjugate acid of a cellobionate.[2][6]

Chemical Structure

The structure consists of a β-D-glucopyranosyl unit linked to the C4 hydroxyl group of D-gluconic acid.[1] The presence of a carboxylic acid group, multiple hydroxyl groups, and a β-glycosidic linkage dictates its reactivity.

Caption: Logical structure of this compound.

Key Chemical Reactions

1. Hydrolysis: The β-1,4-glycosidic bond in this compound can be cleaved through either enzymatic or acid-catalyzed hydrolysis.[8][9] This reaction breaks the molecule into its constituent monomers: glucose and gluconic acid.[8] Certain enzymes, such as β-glucosidases found in commercial preparations like Novozym 188 and Cellic CTec2, can facilitate this process, although the hydrolysis rate is notably slower compared to that of cellobiose.[8]

Caption: Hydrolysis pathway of this compound.

2. Oxidation: this compound is itself a product of oxidation. It is formed through the oxidation of cellobiose, a reaction that can be catalyzed by enzymes like cellobiose dehydrogenase or through chemical methods such as treatment with ozone or electrochemical oxidation.[4][10][11][12] Further oxidation of this compound can occur under specific conditions, leading to the formation of products like glucaric acid.[13]

Caption: Formation of this compound via oxidation.

3. Phosphorolysis: In certain microorganisms, this compound is metabolized through a phosphorolytic pathway. The enzyme this compound phosphorylase (CBAP) catalyzes the reversible phosphorolysis of this compound into α-D-glucose 1-phosphate (G1P) and D-gluconic acid.[14][15] This represents a key metabolic step that connects oxidative cellulose degradation to central pathways like glycolysis and the pentose phosphate pathway.[15]

Caption: Metabolic phosphorolysis of this compound.

4. Reduction: Electrochemical methods have been employed for the reduction of cellobiose. In a related process, this compound's precursor, cellobiose, can be cathodically reduced to cellobitol.[11] This suggests the potential for reducing the carbonyl group of the gluconic acid moiety in this compound, although this is a less commonly studied reaction.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standard methodologies for the characterization of organic compounds.[16][17]

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The powder is packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[17]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a traditional oil bath setup) alongside a calibrated thermometer.[17]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

Note: For compounds like sugars that may decompose upon heating, observations such as charring or discoloration are also noted.[18]

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, dimethyl sulfoxide (DMSO), hexane).[19][20]

-

Procedure: Approximately 25 mg of solid this compound is added to 0.5 mL of a chosen solvent in a test tube.[16]

-

Mixing: The mixture is agitated thoroughly by tapping or stirring to facilitate dissolution.[16]

-

Observation: The sample is visually inspected to determine if it is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble (the solid does not dissolve).[20]

-

pH Testing for Aqueous Solutions: If the compound dissolves in water, the resulting solution is tested with pH paper. A pH of 4 or lower would be consistent with its identity as a carboxylic acid.[16]

pKa Determination

Objective: To determine the acid dissociation constant (pKa), which quantifies the strength of the carboxylic acid group.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: A calibrated pH meter is placed in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant (NaOH).

-

Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from this curve. It is the pH at the half-equivalence point, where exactly half of the this compound has been neutralized to its conjugate base, cellobionate.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties rooted in its structure as a disaccharide acid. Its solubility in water, predicted pKa, and specific chemical reactivity—including hydrolysis, oxidation, and phosphorolysis—are critical parameters for its application. For researchers and drug development professionals, a thorough understanding of these properties is essential for harnessing its potential in areas ranging from sustainable chemistry and biofuel production to its development as a functional ingredient in the pharmaceutical and food industries. The provided experimental protocols offer a clear framework for the consistent and accurate characterization of this important biomolecule.

References

- 1. CAS 534-41-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H22O12 | CID 6452827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 534-41-8 [smolecule.com]

- 4. Efficient Bio-Oxidation of Cellobiose with Engineered Gluconobacter oxydans to Provide Highly Concentrated this compound | MDPI [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 534-41-8 [chemicalbook.com]

- 7. This compound | 534-41-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. "Hydrolysis of Cellulose and Glucose Using α-Hydroxysulfonic Acids " by William Brett Barclay [digitalcommons.library.umaine.edu]

- 10. portal.fis.tum.de [portal.fis.tum.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrolytic Oxidation of Cellobiose Using Catalysts Containing Noble Metals [mdpi.com]

- 14. Crystal Structure and Substrate Recognition of this compound Phosphorylase, Which Plays a Key Role in Oxidative Cellulose Degradation by Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal Structure and Substrate Recognition of this compound Phosphorylase, Which Plays a Key Role in Oxidative Cellulose Degradation by Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. en.uoalfarahidi.edu.iq [en.uoalfarahidi.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Cellobiose - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. amherst.edu [amherst.edu]

Cellobionic Acid: A Disaccharide Acid from Cellulose - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobionic acid (CBA), a disaccharide acid derived from the abundant biopolymer cellulose, is emerging as a platform chemical with significant potential in the pharmaceutical, cosmetic, food, and chemical industries.[1][2] Structurally, it consists of a glucose and a gluconic acid unit linked by a β-1,4-glycosidic bond.[3] As a stereoisomer of the well-known lactobionic acid, this compound is poised to offer a plant-based, vegan alternative for various high-value applications.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its production from cellulose, physicochemical properties, detailed experimental protocols, and its metabolic pathway, with a particular emphasis on its potential for drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various fields. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 534-41-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₂₂O₁₂ | --INVALID-LINK-- |

| Molecular Weight | 358.30 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-O-β-D-glucopyranosyl-D-gluconic acid | --INVALID-LINK-- |

| Appearance | White crystalline solid | Generic Material Safety Data Sheets |

| Solubility | Soluble in water | Generic Material Safety Data Sheets |

| pKa | 3.28 ± 0.35 | --INVALID-LINK-- |

Production of this compound from Cellulose

The production of this compound from cellulose is a multi-step process that typically involves the initial breakdown of cellulose into its repeating disaccharide unit, cellobiose, followed by the oxidation of cellobiose to this compound. Various methods, including chemical synthesis, enzymatic conversion, and whole-cell biocatalysis, have been developed for this purpose.

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly depending on the chosen method and the specific conditions employed. The following table summarizes key quantitative data from various studies to facilitate comparison.

| Production Method | Organism/Catalyst | Substrate | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |

| Whole-Cell Biocatalysis | Gluconobacter oxydans BP9.1 pta-mGDH | Cellobiose | 502 | >99 | Not Reported | --INVALID-LINK-- |

| Whole-Cell Biocatalysis | Pseudomonas taetrolens [pDSK-GDH] | Cellobiose | 200 | 95.6 | 18.2 | --INVALID-LINK-- |

| Whole-Cell Biocatalysis | Engineered Neurospora crassa | Avicel (Cellulose) | ~20 | 91 (of hydrolyzed Avicel) | Not Reported | --INVALID-LINK-- |

| In Vitro Enzymatic Synthesis | Artificial ivSEBS | Maltodextrin | 21.2 | 60 (molar conversion) | Not Reported | --INVALID-LINK-- |

| Electrochemical Oxidation | Graphite anode, CaBr₂ mediator | Cellobiose | Not Reported | ~95 (Coulombic efficiency) | Not Reported | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Chemical Synthesis of this compound from Cellobiose

This protocol is adapted from a modified Frush and Isbell procedure.[4]

Materials:

-

Cellobiose

-

Calcium carbonate (CaCO₃)

-

Bromine (Br₂)

-

Nitrogen gas

-

Ice-cold water

-

Rotary evaporator

-

Supelclean™ ENVI-Carb™ SPE column

-

Acetonitrile

Procedure:

-

In a 500 mL flask, dissolve 0.075 mol of cellobiose in ice-cold water.

-

Add 0.15 mol of CaCO₃ and 0.090 mol of bromine to the solution.

-

Stir the reaction mixture at room temperature in the dark for 4 hours.

-

Remove residual bromine by purging the solution with nitrogen gas for 1 hour.

-

Concentrate the product on a rotary evaporator at 50°C to approximately 50% (w/v).

-

Purify the concentrated product using a Supelclean™ ENVI-Carb™ SPE column with an elution gradient from water to 50% acetonitrile.

Whole-Cell Biocatalysis using Engineered Gluconobacter oxydans

This protocol is based on the work with engineered G. oxydans for high-titer this compound production.[2]

Materials:

-

Engineered Gluconobacter oxydans BP9.1 pta-mGDH strain

-

Growth medium

-

Cellobiose

-

Stirred tank bioreactor

-

Centrifuge

Procedure:

-

Cultivate the engineered G. oxydans strain in a suitable growth medium to the desired cell density.

-

Harvest the cells by centrifugation and wash them to obtain resting cells.

-

Prepare a biotransformation medium in a stirred tank bioreactor containing a high concentration of cellobiose (e.g., up to 500 g/L).

-

Inoculate the bioreactor with the resting cells to a specific concentration (e.g., 5.2 g/L cell dry weight).

-

Maintain the biotransformation under controlled conditions of temperature (e.g., 30°C), pH (e.g., 6.0), and aeration.

-

Monitor the conversion of cellobiose to this compound over time using analytical techniques like HPLC.

-

Upon completion of the reaction, separate the cells from the broth to obtain the this compound solution.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of this compound.[2]

Instrumentation:

-

HPLC system with a Refractive Index (RI) and a UV detector.

-

Anion-exchange column (e.g., Aminex HPX-87H).

Mobile Phase:

-

5 mM H₂SO₄

Chromatographic Conditions:

-

Flow rate: 0.6 mL/min

-

Column temperature: 60°C

-

Injection volume: 10 µL

Detection:

-

Cellobiose and this compound can be detected by the RI detector.

-

This compound can be selectively detected by the UV detector.

Quantification:

-

Prepare standard curves for both cellobiose and this compound.

-

Calculate the concentrations in the samples based on the peak areas from the chromatograms.

Signaling Pathways and Metabolic Engineering

The utilization of this compound by microorganisms is an important area of research for metabolic engineering and consolidated bioprocessing. The fungus Neurospora crassa has been shown to possess a specific metabolic pathway for this compound.

This compound Utilization Pathway in Neurospora crassa

In N. crassa, extracellular this compound can be either directly imported into the cell by a specific transporter (CBT-1) or first hydrolyzed to glucose and gluconic acid by a secreted β-glucosidase.[4] Inside the cell, this compound is cleaved by a this compound phosphorylase (CAP) into glucose 1-phosphate and gluconic acid, which then enter central metabolic pathways.[4]

Caption: Metabolic pathway of this compound in Neurospora crassa.

Experimental and Production Workflow

The overall process from cellulose to purified this compound involves several key stages, from substrate pretreatment to final product analysis. The following diagram illustrates a general workflow.

Caption: General workflow for this compound production and analysis.

Applications in Drug Development

While direct applications of this compound in approved pharmaceutical products are still emerging, its chemical structure and properties suggest several promising avenues for drug development professionals. Much of its potential is inferred from the established uses of its stereoisomer, lactobionic acid, and other cellulose derivatives.

-

Excipient in Drug Formulation: Cellulose and its derivatives are widely used as excipients in pharmaceutical formulations.[5] this compound, with its multiple hydroxyl groups and a carboxylic acid moiety, could potentially act as a binder, disintegrant, or a component in controlled-release matrices. Its biodegradable and biocompatible nature makes it an attractive candidate for such applications.

-

Solubility Enhancement: The solubility of poorly water-soluble active pharmaceutical ingredients (APIs) is a major challenge in drug development.[6] Aldobionic acids, like lactobionic acid, have been shown to enhance the solubility of certain drugs.[7] The hydrophilic nature of this compound could be leveraged in formulations to improve the dissolution and bioavailability of hydrophobic drugs.

-

Drug Delivery Systems: The functional groups on this compound allow for chemical modification to create novel drug delivery systems.[8] For instance, it could be functionalized to form hydrogels or nanoparticles for targeted and sustained drug release. Its derivatives could be designed to respond to specific physiological stimuli, such as pH, for site-specific drug delivery.

-

Chelating Agent: Lactobionic acid is known to be an effective chelating agent for metal ions, a property utilized in organ preservation solutions.[9] The similar polyhydroxy-carboxylate structure of this compound suggests it may also possess metal-chelating properties. This could be beneficial in formulations to prevent metal-catalyzed degradation of APIs or in therapeutic applications where metal chelation is desired.

Conclusion and Future Perspectives

This compound represents a versatile and sustainable platform chemical derived from cellulose. Significant advancements have been made in its production through various biotechnological and chemical routes, achieving high titers and yields. The detailed experimental protocols and understanding of its metabolic pathways provide a solid foundation for further research and development.

For drug development professionals, this compound offers intriguing possibilities as a novel excipient and a building block for advanced drug delivery systems. Future research should focus on the in-depth characterization of its pharmaceutical properties, including its safety profile, compatibility with various APIs, and its performance in different drug dosage forms. The development of cost-effective and scalable production methods will be crucial for its successful commercialization and adoption by the pharmaceutical industry. As the demand for sustainable and bio-based materials continues to grow, this compound is well-positioned to become a key player in the next generation of pharmaceutical ingredients.

References

- 1. Sustainable this compound biosynthesis from starch via artificial in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Bio-Oxidation of Cellobiose with Engineered Gluconobacter oxydans to Provide Highly Concentrated this compound | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound utilization: from Neurospora crassa to Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of nanocrystalline cellulose for the binding and controlled release of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel cellulose polymer derivatives for amorphous solid dispersion drug delivery systems - American Chemical Society [acs.digitellinc.com]

- 7. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. Lactobionic acid as an iron chelator: a rationale for its effectiveness as an organ preservant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Lactobionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of lactobionic acid, a prominent aldobionic acid used in the pharmaceutical, cosmetic, and food industries. It explores its principal stereoisomers, outlines their structural differences, and presents a comparative analysis of their physicochemical properties. Furthermore, this document furnishes detailed experimental protocols for the synthesis, separation, and characterization of these compounds, offering a critical resource for professionals in research and development.

Introduction to Lactobionic Acid

Lactobionic acid (LBA), systematically named 4-O-β-D-galactopyranosyl-D-gluconic acid, is a disaccharide formed from the oxidation of lactose. It consists of a D-galactose moiety linked to a D-gluconic acid molecule via an ether-like bond. In aqueous solutions, LBA exists in a pH-dependent equilibrium between its open-chain carboxylic acid form and its cyclic 1,5-lactone form (4-O-β-D-galactopyranosyl-D-glucono-1,5-lactone).

Possessing nine defined stereocenters, LBA's structure is inherently chiral, giving rise to a number of stereoisomers. Its notable properties, including high water solubility, significant hygroscopicity due to eight hydroxyl groups, and potent antioxidant and chelating capabilities, have established its utility in diverse applications. These range from serving as a stabilizer in food products and an excipient in pharmaceutical formulations to being a key component in organ preservation solutions and advanced cosmetic skincare products.

The Stereochemistry of Lactobionic Acid

The specific spatial arrangement of atoms in lactobionic acid is fundamental to its biological and chemical function. Its chirality originates from the constituent monosaccharide units: D-galactose and D-gluconic acid, the latter being the oxidation product of D-glucose.

The IUPAC name for the common form of lactobionic acid is (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid , which precisely defines the absolute configuration at each of its chiral centers.

Principal Stereoisomers of Lactobionic Acid

Stereoisomers of lactobionic acid are primarily diastereomers, differing in the configuration at one or more, but not all, of the chiral centers. The most significant isomers arise from variations in the glycosidic linkage or the stereochemistry of the monosaccharide units.

Cellobionic Acid (CBA): The C-4' Epimer

This compound (4-O-β-D-glucopyranosyl-D-gluconic acid) is a stereoisomer of LBA where the galactose unit is replaced by glucose.[1] This makes CBA the C-4' epimer of LBA, differing only in the configuration of the hydroxyl group at the C-4 position of the pyranose ring. It is produced by the oxidation of cellobiose and is explored as a plant-based alternative to LBA.[1]

Maltobionic Acid (MBA): The Anomeric and C-4' Epimeric Form

Maltobionic acid (4-O-α-D-glucopyranosyl-D-gluconic acid) is another prominent stereoisomer. It differs from LBA in two key aspects:

-

The Glycosidic Bond: It has an α-(1→4) linkage, whereas LBA has a β-(1→4) linkage. This makes them anomers with respect to the glycosidic bond.

-

The Pyranose Unit: Like CBA, it contains a glucose unit instead of galactose, making it a C-4' epimer of LBA.

MBA is produced by the oxidation of maltose and shares similar physicochemical properties with LBA.[1]

Mannonic Acid Epimer: The C-2 Epimer

During certain chemical syntheses, such as the cyanohydrin synthesis, epimerization can occur at the C-2 position of the gluconic acid moiety. This leads to the formation of 4-O-β-D-galactopyranosyl-D-mannonic acid.[2] This compound is the C-2 epimer of lactobionic acid.

Comparative Physicochemical Properties

The subtle differences in stereochemistry among LBA and its isomers lead to distinct physicochemical properties, which are critical for their separation, identification, and application.

| Property | Lactobionic Acid (LBA) | Maltobionic Acid (MBA) | This compound (CBA) |

| Systematic Name | 4-O-β-D-galactopyranosyl-D-gluconic acid | 4-O-α-D-glucopyranosyl-D-gluconic acid | 4-O-β-D-glucopyranosyl-D-gluconic acid |

| Precursor | Lactose | Maltose | Cellobiose |

| Molecular Weight ( g/mol ) | 358.30 | 358.30 | 358.30 |

| pKa (at 25°C) | ~3.6[3] | ~3.54 | ~3.28 |

| Melting Point (°C) | ~125 (with decomposition)[4] | 97.3 or 155-157 (decomp.) | Not Reported |

| Specific Optical Rotation [α]D | +23.0° to +29.0°[4][5] | +83.2° | Not Reported |

| Solubility | Freely soluble in water[4] | High water solubility | Soluble in water |

Experimental Protocols

This section details key methodologies for the synthesis, separation, and characterization of lactobionic acid and its stereoisomers.

Synthesis Protocols

This protocol describes a common method for producing lactobionic acid via the oxidation of lactose using a supported metal catalyst.

-

Catalyst Preparation: Prepare a supported gold (Au) or platinum (Pt) catalyst (e.g., 1-5% by weight) on a carrier such as carbon or alumina.

-

Reaction Setup: In a temperature-controlled glass reaction vessel equipped with a mechanical stirrer, pH meter, and gas inlet, prepare a 0.1–0.5 M solution of lactose in deionized water.

-

Catalyst Addition: Add the prepared catalyst to the lactose solution (e.g., a lactose-to-metal molar ratio of 100:1).

-

Reaction Conditions: Heat the mixture to 60–80°C with vigorous stirring (e.g., 600-1000 rpm). Bubble air or pure oxygen through the mixture at a controlled rate.

-

pH Control: Maintain the pH of the reaction mixture at a constant value, typically between 8.0 and 9.5, by the automated addition of a base solution (e.g., 0.5 M KOH or NaOH). The consumption of the base is indicative of acid formation.

-

Monitoring and Completion: Monitor the reaction progress by periodically taking samples and analyzing for lactose consumption and lactobionic acid formation via HPLC. The reaction is typically complete within 2-6 hours.

-

Product Isolation: Upon completion, cool the reaction mixture and remove the catalyst by filtration. The resulting solution contains the lactobionate salt.

-

Purification: The lactobionate solution can be converted to the free acid form using a strong cation-exchange resin. The purified acid solution is then concentrated, and LBA is precipitated by the addition of a solvent like ethanol. The crystals are collected, washed, and dried.[6]

Separation and Purification Protocols

This method allows for the simultaneous quantification of the precursor sugar, the product acid, and its lactone form.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.

-

Column: A β-cyclodextrin or an aminopropyl-silica gel bonded-phase column is effective.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM sodium phosphate, pH 5.0) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient or controlled at 30°C.

-

Injection Volume: 10–20 µL.

-

Procedure: Prepare standards of lactose, lactobionic acid, and lactobionolactone of known concentrations in the mobile phase. Prepare the sample solution by diluting it in the mobile phase and filtering through a 0.45 µm syringe filter. Inject the standards and samples. The compounds will be baseline resolved, allowing for accurate quantification based on the peak areas from the RI detector.

Characterization and Identification Protocols

A standard method for the qualitative identification of lactobionic acid.[4][5]

-

Plate: TLC silica gel plate.

-

Sample Preparation: Dissolve 10 mg of the test substance (and a lactobionic acid reference standard) in 1 mL of water.

-

Mobile Phase: A mixture of concentrated ammonia, ethyl acetate, water, and methanol in a 2:2:2:4 (v/v/v/v) ratio.[5]

-

Application: Apply 5 µL of both the test and reference solutions to the plate.

-

Development: Develop the plate in a saturated chromatography tank until the mobile phase has migrated approximately three-quarters of the plate length.

-

Detection: Dry the plate and spray it thoroughly with an ammonium molybdate solution. Heat the plate in an oven at 110°C for 15 minutes.

-

Results: The principal spot in the chromatogram from the test solution should be similar in position (Rf value) and color to the principal spot from the reference solution.[5]

This is a critical parameter for characterizing chiral molecules like lactobionic acid.[4][5]

-

Instrumentation: A calibrated polarimeter.

-

Sample Preparation: Accurately weigh and dissolve 1.0 g of the anhydrous substance in 80 mL of deionized water in a 100.0 mL volumetric flask. Dilute to the mark with water.

-

Equilibration: Allow the solution to stand for 24 hours at a constant temperature (e.g., 20°C) to ensure equilibrium between the acid and lactone forms, as this affects the optical rotation.

-

Measurement: Measure the optical rotation of the solution in the polarimeter using a 1 dm path length cell at the sodium D-line (589 nm).

-

Calculation: The specific optical rotation [α] is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/100 mL, and l is the path length in dm.

-

Acceptance Criteria: For lactobionic acid, the value should be between +23.0° and +29.0°.[4][5]

Conclusion

Understanding the stereoisomers of lactobionic acid is paramount for professionals in the chemical, pharmaceutical, and food science industries. The distinct spatial arrangements of this compound, maltobionic acid, and other epimers result in unique physicochemical properties that influence their biological activity, safety profiles, and potential applications. The ability to synthesize, separate, and accurately characterize these isomers using the protocols detailed herein is essential for quality control, regulatory compliance, and the development of novel products. This guide serves as a foundational resource for navigating the complexities of aldobionic acid stereochemistry and leveraging this knowledge for advanced research and drug development.

References

The Biological Significance of Cellobionic Acid in Neurospora crassa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellobionic acid, an oxidized derivative of cellobiose, is a key intermediate in the lignocellulose degradation pathway of the model filamentous fungus, Neurospora crassa. This document provides a comprehensive technical overview of the biological significance of this compound, focusing on its metabolic pathway, the enzymes and transporters involved, and its potential role in signaling pathways that regulate cellulase gene expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in biofuel production and drug development.

Introduction

Neurospora crassa, a filamentous fungus renowned for its ability to efficiently degrade plant biomass, employs a sophisticated enzymatic machinery to convert complex polysaccharides into usable energy sources.[1][2] A crucial component of this process is the utilization of cellodextrins, the breakdown products of cellulose. The discovery of lytic polysaccharide monooxygenases (LPMOs) has highlighted the importance of oxidative cleavage of cellulose, which generates not only cellodextrins but also their oxidized counterparts, such as this compound.[1][3][4][5][6] Understanding the metabolic fate and biological roles of these oxidized sugars is paramount for optimizing enzymatic cocktails for industrial biofuel production and for identifying potential targets for antifungal drug development. This guide focuses specifically on the biological significance of this compound in N. crassa, detailing its dedicated metabolic pathway and exploring its putative role in cellular signaling.

Metabolic Pathway of this compound

N. crassa has evolved a specialized and efficient pathway for the utilization of this compound, which can be processed both extracellularly and intracellularly.[1][4][5][6][7][8]

Extracellular and Intracellular Processing

Extracellular this compound can follow two routes:

-

Direct Import: The dedicated this compound transporter, CBT-1 (NCU05853), directly imports the molecule into the cell.[1][6][7]

-

Extracellular Hydrolysis: The secreted β-glucosidase, NCU08755, cleaves this compound into glucose and gluconic acid, which are then presumably transported into the cell by other transporters.[1][6][7][9]

Once inside the cell, either through direct import or after being synthesized from imported glucose and gluconic acid, this compound is phosphorolytically cleaved by the this compound phosphorylase (CAP), NCU09425, into glucose-1-phosphate and gluconic acid.[1][4][5][6][7][8] Glucose-1-phosphate can then enter glycolysis, while gluconic acid is likely directed into the pentose phosphate pathway.

dot

Key Enzymes and Transporters

The efficient utilization of this compound is mediated by a set of specialized proteins.

Data Presentation

Table 1: Key Proteins in this compound Metabolism in N. crassa

| Protein Name | Gene Locus | Cellular Localization | Function | Substrate(s) | Product(s) |

| β-glucosidase | NCU08755 | Extracellular | Hydrolysis of β-1,4-glycosidic bond | This compound | Glucose, Gluconic acid |

| This compound Transporter (CBT-1) | NCU05853 | Plasma Membrane | Transport of this compound | This compound | This compound |

| This compound Phosphorylase (CAP) | NCU09425 | Intracellular | Phosphorolysis of β-1,4-glycosidic bond | This compound, Phosphate | Glucose-1-phosphate, Gluconic acid |

| Intracellular β-glucosidase | NCU00130 | Intracellular | Hydrolysis of β-1,4-glycosidic bond | This compound, Cellobiose | Glucose, Gluconic acid |

Table 2: Quantitative Data for Enzymes Involved in this compound Metabolism

| Enzyme | Gene Locus | Substrate | Apparent Turnover Number (kcat) | Km | Vmax | Reference(s) |

| Intracellular β-glucosidase | NCU00130 | This compound | 0.11 s-1 | Not Reported | Not Reported | [1] |

| Extracellular β-glucosidase | NCU08755 | This compound | Not Reported | Not Reported | Not Reported | |

| This compound Transporter (CBT-1) | NCU05853 | This compound | Not Reported | Not Reported | Not Reported | |

| This compound Phosphorylase (CAP) | NCU09425 | This compound | Not Reported | Not Reported | Not Reported |

Note: Detailed kinetic parameters (Km, Vmax/kcat) for the primary enzymes of the dedicated this compound utilization pathway (NCU08755, NCU05853, and NCU09425) are not yet available in the published literature.

Signaling Role of Cellodextrins and the Question of this compound

The induction of cellulase gene expression in N. crassa is a tightly regulated process initiated by the presence of cellulose degradation products.

Cellobiose as an Inducer

It is well-established that cellobiose, a primary product of cellulose hydrolysis, acts as a key signaling molecule, or inducer, for the transcriptional activation of cellulase genes.[10][11] This induction is part of a complex signaling cascade involving cellodextrin transporters that are thought to also function as receptors or "transceptors".[11]

The Role of this compound in Signaling

The direct role of this compound as a signaling molecule for cellulase induction is currently not well understood and remains an area of active investigation. While the this compound transporter CBT-1 (NCU05853) has been identified as important for cellulase induction, it is unclear if this is due to the transport of this compound itself acting as a signal, or through an indirect mechanism.[1][7] An older study suggested that this compound is a non-inducer of cellulases in some fungi. However, more recent and targeted research is required to definitively elucidate its role in the complex regulatory network governing cellulase expression in N. crassa.

dot

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for studying this compound metabolism and signaling in N. crassa.

Neurospora crassa Strains and Culture Conditions

-

Strains: Wild-type N. crassa strains (e.g., FGSC 2489) and various gene deletion mutants are commonly used. Deletion strains for genes involved in the this compound pathway (e.g., ΔNCU08755, ΔNCU05853, ΔNCU09425) are crucial for functional characterization.

-

Media: Vogel’s Minimal Medium (VMM) with appropriate carbon sources (e.g., 2% sucrose for initial growth, followed by transfer to media containing Avicel, cellobiose, or this compound for induction studies).

-

Growth Conditions: Cultures are typically grown at 25-30°C with shaking for liquid cultures.

Gene Deletion and Strain Construction

Gene deletion in N. crassa is often achieved through homologous recombination. A common strategy involves creating a knockout cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences upstream and downstream of the target gene. This cassette is then transformed into a recipient strain deficient in non-homologous end-joining (e.g., Δmus-51 or Δmus-52) to increase the frequency of homologous recombination.

dot

References

- 1. Establishment of Neurospora crassa as a host for heterologous protein production using a human antibody fragment as a model product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous expression in Escherichia coli of Neurospora crassa neutral trehalase as an active enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous expression, purification, and characterization of a highly active xylose reductase from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound utilization: from Neurospora crassa to Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound utilization: from Neurospora crassa to Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound utilization: from Neurospora crassa to Saccharomyces cerevisiae (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Cellobionic Acid from Cellobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobionic acid (CBA), a derivative of cellobiose, is a promising platform chemical with applications in the pharmaceutical, cosmetic, food, and chemical industries.[1] As a stereoisomer of the well-known lactobionic acid, it shares similar beneficial properties but can be produced from plant-based, renewable resources like cellulose.[2][3] Enzymatic synthesis of CBA offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts.[2] This document provides detailed protocols and quantitative data for the enzymatic synthesis of this compound from cellobiose using two primary methods: a cell-free enzymatic system utilizing cellobiose dehydrogenase and laccase, and a whole-cell biocatalysis approach with engineered microorganisms.

Methods Overview

Two prominent enzymatic strategies for this compound production have been extensively researched:

-

Cellobiose Dehydrogenase (CDH) and Laccase System: This cell-free system employs cellobiose dehydrogenase (CDH) to oxidize cellobiose to cellobiono-δ-lactone, which then spontaneously hydrolyzes to this compound.[4] A laccase, in conjunction with a redox mediator like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), is used to efficiently regenerate the CDH cofactor, enabling a continuous reaction.[5][6][7]

-

Whole-Cell Biocatalysis: This method utilizes genetically engineered microorganisms, such as Gluconobacter oxydans or Pseudomonas taetrolens, that overexpress enzymes capable of oxidizing cellobiose.[8][9][10] This approach offers the advantage of containing the entire catalytic machinery within the cell, potentially simplifying the process and reducing costs associated with enzyme purification.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Cell-Free Synthesis of this compound using CDH and Laccase

| Enzyme System | Substrate Concentration | Product Concentration | Molar Conversion | Reaction Time | Reference |

| CDH-ABTS-Laccase | 27.9 mM Cellobiose | 28.6 mM CBA | ~100% | 24 hours | [5][6] |

| MtCDHB from T. thermophilus | 87% cellobiose yield from dissolving pulp | 66% CBA yield | Not specified | 24 hours | [11] |

Table 2: Whole-Cell Biocatalysis for this compound Production

| Microorganism | Substrate Concentration | Product Concentration | Yield | Productivity | Reference |

| Engineered Gluconobacter oxydans BP9 | 500 g/L Cellobiose | 502 g/L CBA | >99% | Not specified | [2][8] |

| Engineered Pseudomonas taetrolens | 200 g/L Cellobiose | 200 g/L CBA | ~95.6% | 18.2 g/L/h | [9][10] |

| Engineered Neurospora crassa | 20 g/L Cellulose | 7 g/L Cellobiose -> 3.5 g/L CBA | Not specified | Not specified | [5][6] |

| Engineered N. crassa from wheat straw | Not specified | 17 g/L CBA | Not specified | Not specified | [2] |

Experimental Protocols

Protocol 1: Cell-Free Synthesis of this compound using CDH and Laccase

This protocol is based on the CDH-ABTS-laccase system.[5][6]

Materials:

-

Cellobiose

-

Cellobiose Dehydrogenase (CDH)

-

Laccase (e.g., from Pleurotus ostreatus)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Sodium citrate buffer (50 mM, pH 4.0-6.0)

-

Sodium phosphate buffer (50 mM, pH 7.2-8.0)

-

Reaction vessel

-

Shaker incubator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a 50 mM sodium citrate buffer at the desired pH (e.g., pH 6.0).

-

Dissolve cellobiose in the buffer to a final concentration of approximately 28 mM (or as desired).

-

Add CDH and laccase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Add ABTS as a redox mediator. A low concentration is typically sufficient.

-

-

Incubation:

-

Incubate the reaction mixture in a shaker incubator at a controlled temperature (e.g., 30°C) for 24 hours. Ensure adequate aeration.

-

-

Monitoring the Reaction:

-

Withdraw samples at regular intervals (e.g., every 4-6 hours) to monitor the conversion of cellobiose to this compound.

-

Analyze the samples using HPLC.[2]

-

-

Product Analysis (HPLC):

Protocol 2: Whole-Cell Biocatalysis using Engineered Pseudomonas taetrolens

This protocol describes the use of a genetically modified P. taetrolens strain overexpressing quinoprotein glucose dehydrogenase (GDH) as a whole-cell biocatalyst.[9][10]

Materials:

-

Engineered Pseudomonas taetrolens strain [pDSK-GDH]

-

Growth medium for P. taetrolens

-

Cellobiose

-

Bioreactor or shake flasks

-

Centrifuge

-

Reaction buffer (e.g., phosphate buffer)

-

HPLC system for analysis

Procedure:

-

Preparation of Whole-Cell Biocatalyst:

-

Cultivate the engineered P. taetrolens strain in a suitable growth medium until the late-exponential phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer to remove residual medium components.

-

-

Biotransformation Reaction:

-

Resuspend the washed cells in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 10).[10]

-

Add cellobiose to the cell suspension to the desired starting concentration (e.g., 200 g/L).[10]

-

Incubate the reaction mixture at an optimal temperature (e.g., 35°C) with agitation to ensure proper mixing and aeration.[10]

-

-

Monitoring and Analysis:

-

Periodically take samples from the reaction mixture.

-

Separate the cells from the supernatant by centrifugation.

-

Analyze the supernatant for cellobiose and this compound concentrations using HPLC as described in Protocol 1.

-

-

Biocatalyst Recycling (Optional):

-

The whole-cell biocatalyst can be recovered by centrifugation after the reaction and reused for multiple cycles.[10]

-

Visualizations

Caption: Enzymatic pathways for this compound synthesis.

Caption: General experimental workflow for enzymatic CBA synthesis.

References

- 1. Sustainable this compound biosynthesis from starch via artificial in vitro synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Bio-Oxidation of Cellobiose with Engineered Gluconobacter oxydans to Provide Highly Concentrated this compound | MDPI [mdpi.com]

- 3. Bioproduction and applications of aldobionic acids with a focus on maltobionic and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-Enzymatic Synthesis of Lactobionic Acid Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Cellobionate from Cellulose Using an Engineered Neurospora crassa Strain with Laccase and Redox Mediator Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of Cellobionate from Cellulose Using an Engineered Neurospora crassa Strain with Laccase and Redox Mediator Addition | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. researchgate.net [researchgate.net]

- 10. Efficient production of this compound using whole-cell biocatalyst of genetically modified Pseudomonas taetrolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recombinant cellobiose dehydrogenase from Thermothelomyces thermophilus: Its functional characterization and applicability in this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Whole-Cell Biocatalysis in Cellobionic Acid Production

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Cellobionic acid (CBA), a stereoisomer of lactobionic acid, is an aldobionic acid with significant potential in the pharmaceutical, cosmetic, food, and chemical industries.[1][2][3] Its properties, including high water solubility, moisturizing capacity, antioxidant activity, and non-toxic nature, make it a valuable ingredient.[2] In the pharmaceutical sector, CBA and its derivatives are being explored for applications such as improved mineral uptake, and as a component in drug delivery systems.[2][4] The production of CBA through whole-cell biocatalysis offers a sustainable and environmentally friendly alternative to traditional chemical synthesis methods, which often rely on costly and hazardous catalysts.[3]

Whole-cell biocatalysis utilizes intact microbial cells, either in a growing or resting state, to catalyze the conversion of a substrate to a desired product.[5][6] This approach offers several advantages over the use of purified enzymes, including the elimination of costly and time-consuming enzyme purification steps, and the inherent presence and regeneration of necessary cofactors within the cellular environment.[7] Genetically engineered microorganisms, such as Pseudomonas taetrolens, Gluconobacter oxydans, and Neurospora crassa, have been successfully employed as whole-cell biocatalysts for the efficient production of this compound from cellobiose or even directly from cellulosic biomass.[8][9][10]

These engineered strains typically overexpress key enzymes like quinoprotein glucose dehydrogenase (GDH) or cellobiose dehydrogenase (CDH), which are responsible for the oxidation of cellobiose to this compound.[8][11][12] Optimization of reaction conditions, including temperature, pH, cell density, and substrate concentration, has led to high product titers, yields, and productivities, making whole-cell biocatalysis a promising platform for the industrial-scale production of this compound.[8][9][11]

Biochemical Pathway and Experimental Workflow

The core of whole-cell biocatalysis for this compound production lies in the enzymatic conversion of cellobiose. The following diagrams illustrate the biochemical pathway and a general experimental workflow.

Caption: Biochemical pathway for this compound production.

Caption: General experimental workflow for this compound production.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on whole-cell biocatalysis for this compound production, allowing for easy comparison of different microbial systems and process parameters.

Table 1: Comparison of Different Whole-Cell Biocatalysts for this compound Production

| Microbial Strain | Key Enzyme | Substrate | CBA Titer (g/L) | CBA Yield (%) | CBA Productivity (g/L/h) | Reference |

| Pseudomonas taetrolens (pDSK-GDH) | Quinoprotein Glucose Dehydrogenase | 200 g/L Cellobiose | 200 | >99 | 18.2 | [8][11] |

| Gluconobacter oxydans BP9.1 pta-mGDH | Membrane-bound Glucose Dehydrogenase | ~190 g/L Cellobiose | 502 | >99 | Not explicitly stated | [1][9] |

| Neurospora crassa (Engineered) | Cellobiose Dehydrogenase | 20 g/L Avicel (Cellulose) | 3.5 | Not explicitly stated | Not explicitly stated | [13] |

| Neurospora crassa HL10 | Cellobiose Dehydrogenase & Laccase | Pretreated Wheat Straw | ~20.4 (57 mM) | ~92 (from cellulose) | Not explicitly stated | [10][14] |

Table 2: Optimized Reaction Conditions for this compound Production

| Microbial Strain | Temperature (°C) | pH | Cell Density (OD600 or g/L CDW) | Reaction Time (h) | Reference |

| Pseudomonas taetrolens (pDSK-GDH) | 35 | Not specified | 10 (OD600) | 11 | [8][11] |

| Gluconobacter oxydans BP9.1 pta-mGDH | Not specified | 6.0 | 5.2 g/L (CDW) | ~50 | [1][9] |

| Neurospora crassa (Engineered) | 28 | Initial pH ~6 | Inoculum OD420 of 0.15 | >96 | [13] |

Experimental Protocols

The following are detailed protocols for the key experiments involved in the production of this compound using whole-cell biocatalysis.

Protocol 1: Cultivation of Pseudomonas taetrolens for Whole-Cell Biocatalyst Preparation

Materials:

-

Genetically modified Pseudomonas taetrolens strain (e.g., expressing homologous quinoprotein glucose dehydrogenase)

-

Tryptone Soya Broth (TSB) medium

-

Sterile shake flasks

-

Incubator shaker

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Inoculate a single colony of the genetically modified P. taetrolens from a fresh agar plate into a 500 mL Erlenmeyer flask containing 100 mL of TSB medium.[15]

-

Incubate the flask on an orbital shaker at 30°C and 250 rpm for 24 hours to obtain a seed culture.[15]

-

Use the actively growing seed culture to inoculate the main production culture.

-

For the main culture, incubate under optimized conditions (e.g., 25°C in a fermenter) until the late-exponential growth phase is reached.[11]

-

Harvest the cells by centrifugation at an appropriate speed and temperature (e.g., 8000 x g for 10 min at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., sterile saline or phosphate buffer) to remove any residual medium components.

-

The resulting cell pellet is the whole-cell biocatalyst and can be used immediately for the bioconversion reaction or stored under appropriate conditions.

Protocol 2: Whole-Cell Bioconversion of Cellobiose to this compound

Materials:

-

Prepared whole-cell biocatalyst (from Protocol 1)

-

Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[16]

-

Cellobiose

-

Temperature-controlled shaker or bioreactor

-

pH meter and base solution (e.g., NaOH) for pH control

Procedure:

-

Resuspend the washed whole-cell biocatalyst in the reaction buffer to a desired cell density (e.g., OD600 of 10 for P. taetrolens).[8]

-

Add cellobiose to the cell suspension to the desired initial concentration (e.g., 200 g/L).[8]

-

Incubate the reaction mixture in a shaker or bioreactor at the optimal temperature (e.g., 35°C for P. taetrolens).[8]

-

Maintain the pH of the reaction mixture if necessary, as the production of this compound will cause a decrease in pH.[13]

-

Take samples at regular intervals to monitor the progress of the reaction.

-

Stop the reaction after the desired conversion is achieved (e.g., 11 hours for complete conversion of 200 g/L cellobiose by P. taetrolens).[8]

-

Separate the whole-cell biocatalyst from the reaction mixture by centrifugation. The supernatant containing the this compound is then collected for analysis and purification.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Materials:

-

HPLC system with a suitable detector (e.g., UV at 190 nm or Refractive Index detector)[17][18]

-

Appropriate HPLC column (e.g., Aminex HPX-87H or a reversed-phase C18 column)[16][19]

-

Mobile phase (e.g., 5 mM sulfuric acid or a mixture of acetonitrile and water with an acidic modifier)[16][20]

-

This compound standard for calibration

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Prepare a standard curve by dissolving known concentrations of pure this compound in the mobile phase or water.

-

Filter the supernatant samples from the bioconversion reaction through a 0.45 µm syringe filter to remove any remaining cells and particulate matter.[18]

-

If necessary, dilute the samples with the mobile phase to fall within the range of the standard curve.

-

Set up the HPLC system with the appropriate column and mobile phase at a constant flow rate (e.g., 0.4-1.0 mL/min).[16][17]

-

Inject a fixed volume of the prepared standards and samples onto the HPLC column.

-